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Introduction

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in the

regulation of gene expression by catalyzing the transfer of an acetyl group from acetyl-

coenzyme A (acetyl-CoA) to the ε-amino group of lysine residues on histone proteins.[1][2] The

acetylation of histones, particularly on their N-terminal tails, is generally associated with a more

open chromatin structure, leading to increased transcriptional activity.[1] The histone H4 tail is a

primary target for many HATs, making peptides derived from this region valuable substrates for

in vitro HAT activity assays.[1][2][3] These assays are fundamental for studying HAT enzyme

kinetics, substrate specificity, and for the screening and characterization of potential HAT

inhibitors in drug discovery.[1]

This document provides a detailed protocol for a non-radioactive, fluorescence-based in vitro

HAT assay using a synthetic histone H4 peptide as a substrate. The principle of this assay is

the enzymatic transfer of an acetyl group from acetyl-CoA to the H4 peptide by a HAT enzyme,

which results in the production of an acetylated peptide and coenzyme A (CoASH). The free

thiol group of CoASH can then react with a developer to produce a fluorescent product, which

is quantifiable and directly proportional to the HAT activity.[4][5]
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Signaling Pathway and Experimental Workflow
The core reaction involves the HAT enzyme catalyzing the transfer of an acetyl group to the

histone H4 peptide.
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HAT Catalyzed Acetylation of H4 Peptide

The experimental workflow for the fluorescence-based assay is a multi-step process from

reaction setup to data analysis.
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Preparation

Assay Execution

Detection & Analysis

Prepare Reagents:
- HAT Assay Buffer

- HAT Enzyme
- H4 Peptide
- Acetyl-CoA

- Developer & Probe

Set up reaction in 96-well plate:
- Add HAT Enzyme
- Add H4 Peptide
(and/or Inhibitor)

Initiate reaction by adding Acetyl-CoA

Incubate at 30°C for 30-60 min

Stop reaction (optional, depending on kit)

Add Developer and Probe

Read fluorescence
(Ex/Em = 535/587 nm)

Analyze Data:
- Subtract background

- Calculate HAT activity or % inhibition

Click to download full resolution via product page

Fluorescence-Based HAT Assay Workflow
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Experimental Protocol
This protocol is a general guideline for a fluorescence-based HAT assay. Optimal conditions,

such as enzyme and substrate concentrations, may need to be determined empirically for

specific HATs.

Materials and Reagents
HAT Enzyme: Recombinant HAT of interest (e.g., p300/CBP, PCAF).

Histone H4 Peptide Substrate: A synthetic peptide corresponding to the N-terminus of

histone H4 (e.g., residues 1-24: SGRGKGGKGLGKGGAKRHRKVLR).[2] The peptide should

be of high purity (>95%).

Acetyl-CoA: Store at -80°C. Prepare fresh working solutions in assay buffer.

HAT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT.

Developer and Probe: Specific to the commercial kit used for CoASH detection (e.g., reacts

with the free thiol to generate a fluorescent product).

96-well black, flat-bottom plate: For fluorescence measurements.

Plate reader: Capable of fluorescence excitation and emission at the required wavelengths

(e.g., Ex/Em = 535/587 nm).[4][5]

Procedure
Reagent Preparation:

Prepare the HAT Assay Buffer and store it on ice.

Thaw the HAT enzyme, H4 peptide, and Acetyl-CoA on ice.

Prepare serial dilutions of the HAT enzyme in HAT Assay Buffer to determine the optimal

concentration.

Prepare a stock solution of the H4 peptide in sterile water or assay buffer. A typical final

concentration in the assay is 10-100 µM.
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Prepare a stock solution of Acetyl-CoA in HAT Assay Buffer. A typical final concentration is

50-200 µM.

Prepare the Developer and Probe solution according to the manufacturer's instructions.

Assay Reaction:

Set up the reactions in a 96-well plate. Include wells for a no-enzyme control (background)

and a no-substrate control. For inhibitor screening, include wells with the inhibitor at

various concentrations.

To each well, add the following in order:

HAT Assay Buffer to bring the final volume to 50 µL.

HAT enzyme (e.g., 5-10 µL of diluted enzyme).

H4 peptide substrate (e.g., 10 µL of a 5X stock).

For inhibitor screening, add the inhibitor and pre-incubate with the enzyme for 10-15

minutes at room temperature before adding the substrate.

Initiate the reaction by adding Acetyl-CoA (e.g., 10 µL of a 5X stock).

Mix the contents of the wells gently.

Incubation:

Incubate the plate at 30°C for 30-60 minutes. The optimal incubation time should be

determined to ensure the reaction is in the linear range.

Signal Detection:

Add the Developer/Probe solution to each well as recommended by the manufacturer.

Incubate the plate at room temperature for an additional 15-30 minutes, protected from

light.
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Read the fluorescence in a plate reader at the appropriate excitation and emission

wavelengths (e.g., Ex/Em = 535/587 nm).[4][5]

Data Analysis
Background Subtraction: Subtract the average fluorescence of the no-enzyme control wells

from all other wells.

Calculate HAT Activity: The HAT activity is proportional to the fluorescence signal. For

quantitative analysis, a standard curve can be generated using known concentrations of

CoASH.

Inhibitor Screening: Calculate the percent inhibition for each inhibitor concentration using the

following formula: % Inhibition = [1 - (Fluorescence of inhibitor well / Fluorescence of no-

inhibitor control)] x 100

IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor

concentration and fit the data to a sigmoidal dose-response curve to determine the IC50

value.

Data Presentation
Quantitative data from HAT assays can be summarized in tables to facilitate comparison. For

enzyme kinetic studies, Michaelis-Menten parameters are often determined.

Table 1: Michaelis-Menten Kinetic Parameters for Hat1 with H4 Peptide

Substrate Enzyme Complex Km (µM) kcat/Km (M-1s-1)

H4 Peptide (1-19) Hat1 150 ± 20 150 ± 10

H4 Peptide (1-19) Hat1-Hat2 80 ± 10 350 ± 20

H4 Peptide (1-19) HAT-B 60 ± 15 480 ± 30

This table is an example adapted from published data and illustrates how kinetic parameters

for a HAT enzyme with an H4 peptide substrate can be presented. The values represent the

mean ± standard error.
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For inhibitor studies, the IC50 values for different compounds can be tabulated.

Table 2: IC50 Values of Inhibitors against p300 HAT Activity with H4 Peptide

Inhibitor Compound IC50 (µM)

Anacardic Acid 5.5 ± 0.7

Garcinol 7.2 ± 0.9

C646 0.4 ± 0.1

This table shows example IC50 values for known HAT inhibitors, demonstrating a clear way to

compare their potency.

Conclusion
The in vitro histone acetyltransferase assay using an H4 peptide substrate is a robust and

versatile tool for biochemical and pharmacological studies of HAT enzymes. The fluorescence-

based method described here offers a non-radioactive, sensitive, and high-throughput

compatible approach for measuring HAT activity and screening for inhibitors. Careful

optimization of assay conditions and appropriate data analysis are crucial for obtaining reliable

and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay
Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

2. academic.oup.com [academic.oup.com]

3. Topography of histone H3–H4 interaction with the Hat1–Hat2 acetyltransferase complex -
PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15564338?utm_src=pdf-custom-synthesis
https://www.ncbi.nlm.nih.gov/books/NBK442298/
https://www.ncbi.nlm.nih.gov/books/NBK442298/
https://academic.oup.com/nar/article/26/16/3869/1023225
https://pmc.ncbi.nlm.nih.gov/articles/PMC9067401/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9067401/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. abcam.co.jp [abcam.co.jp]

5. content.abcam.com [content.abcam.com]

To cite this document: BenchChem. [Protocol for In Vitro Histone Acetyltransferase (HAT)
Assay with H4 Peptide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15564338#protocol-for-in-vitro-histone-
acetyltransferase-assay-with-h4-peptide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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